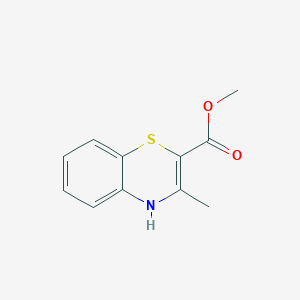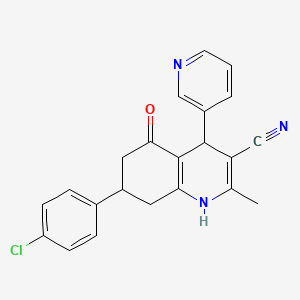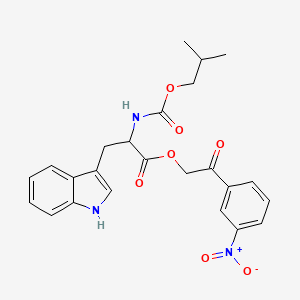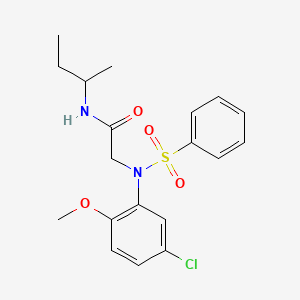![molecular formula C20H26O4 B4977891 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4977891.png)
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of benzene derivatives and has a molecular weight of 382.54 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene is not fully understood. However, it is believed that 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to have various biochemical and physiological effects in the body. For example, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to reduce the levels of reactive oxygen species, which are known to cause cellular damage. Additionally, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to increase the levels of antioxidant enzymes, which help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic properties.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene. One area of interest is the potential use of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene and to identify potential targets for therapeutic intervention. Finally, more studies are needed to investigate the safety and efficacy of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene in clinical trials.
Métodos De Síntesis
The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the reaction between 4-ethoxyphenol and 1-bromo-4-(4-methoxyphenoxy)butane in the presence of potassium carbonate. The resulting product is then subjected to a methylation reaction using dimethyl sulfate and sodium hydroxide. The final product is obtained through purification using chromatographic techniques.
Aplicaciones Científicas De Investigación
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been investigated for its potential therapeutic properties in various scientific studies. One study found that 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has neuroprotective effects by reducing oxidative stress in the brain. Additionally, 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has been investigated for its potential use in the treatment of cancer due to its ability to inhibit tumor growth.
Propiedades
IUPAC Name |
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-17-8-10-18(11-9-17)23-13-5-6-14-24-19-12-7-16(2)15-20(19)21-3/h7-12,15H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRBLTFKIOKFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)
![6-methyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-5-{5-[(1S)-1-methylpropyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4977829.png)

![2-chloro-4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977844.png)
![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)

![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
